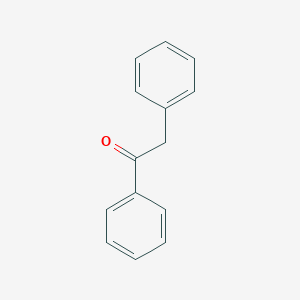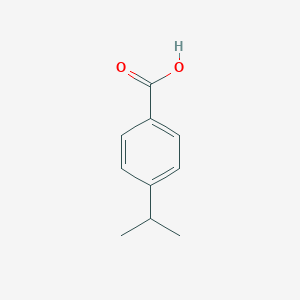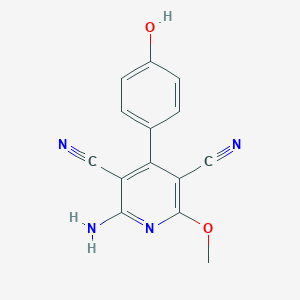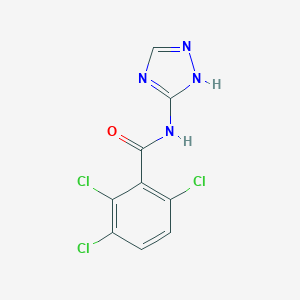
Deoxybenzoin
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate in the presence of a Lewis acid such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at elevated temperatures .
Industrial Production Methods: In industrial settings, 2-Phenylacetophenone is often produced using the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a catalyst like aluminum chloride. This method is favored due to its high yield and efficiency .
化学反应分析
Types of Reactions: 2-Phenylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid or copper(II) chloride.
Reduction: It can be reduced to 2-phenyl-1-phenylethanol using reducing agents like sodium borohydride.
Substitution: It can undergo halogenation reactions, such as bromination, to form α-bromo derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, copper(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, pyridine hydrobromide perbromide.
Major Products Formed:
Oxidation: Benzil.
Reduction: 2-Phenyl-1-phenylethanol.
Substitution: α-Bromo-2-phenylacetophenone.
科学研究应用
2-Phenylacetophenone has a wide range of applications in scientific research:
作用机制
2-Phenylacetophenone acts as a photoinitiator by absorbing light and generating free radicals, which initiate polymerization reactions. It also exhibits efflux pump inhibition activity, which contributes to its antibacterial properties. The molecular targets include bacterial cell membranes and efflux pumps, disrupting their function and leading to bacterial cell death .
Similar Compounds:
Acetophenone: Similar in structure but lacks the additional phenyl group.
Benzoin: Contains a hydroxyl group and is used as a precursor to benzil.
Benzil: An oxidized form of benzoin, used as a photoinitiator.
Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .
属性
IUPAC Name |
1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCEEWUXHVZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044430 | |
| Record name | 1,2-Diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Deoxybenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
451-40-1 | |
| Record name | 2-Phenylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxybenzoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxybenzoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deoxybenzoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxybenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYBENZOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17V6C9PZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of deoxybenzoin?
A1: The molecular formula of this compound is C14H12O, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been extensively characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H, 13C, and 31P): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. [, , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, which is particularly useful for studying its photochemical properties. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]
Q3: How does the structure of this compound contribute to its low flammability?
A3: this compound's structure, featuring aromatic rings, promotes char formation upon thermal decomposition. This char acts as an insulating layer, reducing the release of flammable gases and slowing down further combustion. [, , ]
Q4: Can this compound be incorporated into polymers to enhance fire resistance?
A4: Yes, this compound can be incorporated into various polymers, such as polyurethanes, polyarylates, and polyphosphonates, to significantly improve their fire resistance. [, , , ] These polymers exhibit lower heat release rates and higher char yields compared to conventional polymers, making them suitable for applications requiring halogen-free flame-retardant materials.
Q5: How does the presence of aluminum phosphinate affect char formation in this compound-containing polymers?
A5: Adding aluminum diethlyphosphinate (AlPi) to 4,4′-bishydroxythis compound-polyphosphonates (BHDB-PPNs) enhances char formation. This is attributed to the interaction between AlPi degradation products and BHDB-PPN, leading to the formation of more stable intermediates that increase the activation energy required for P–C bond cleavage and reduce benzene release. []
Q6: What are some common reactions of this compound?
A6: this compound participates in various reactions, including:
- Oxidation: this compound can be oxidized to benzil using various oxidizing agents, including iron(III) chloride–pyridine complex [], copper catalysts under aerobic conditions [], and DABCO with air as the oxidant [].
- Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride. []
- Wittig-Type Rearrangement: Deoxybenzoins can be synthesized from specific benzimidazolium and imidazolium iodides via a Wittig-type rearrangement involving benzyl group migration and expulsion of an azolium ylide. [, ]
- α-Arylation: Deoxybenzoins can undergo iron-catalyzed α-arylation with non-prefunctionalized arenes through an oxidative dehydrogenative pathway, yielding valuable 1,2,2-triarylethanones. []
Q7: Can this compound be used as a starting material for the synthesis of other heterocyclic compounds?
A7: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be utilized to synthesize:
- Indoles and Indolenyl Hydroperoxides: Substituted deoxybenzoins, upon reaction with o-nitrohalobenzenes and subsequent reduction, yield substituted 2,3-diphenylindoles. Under specific conditions, these indoles can further oxidize to form 2,3-diphenylindolenyl-3-hydroperoxides. []
- Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione: Selenium dioxide oxidation of 2′-carboxy-2-hydroxy-deoxybenzoin leads to the formation of this unique spiro compound. []
Q8: How do the photochemical properties of this compound contribute to its applications in polymer chemistry?
A8: this compound and its derivatives, like 2,2-dimethoxy-2-phenylacetophenone (α,α-dimethoxythis compound), can act as photoinitiators for the polymerization of vinyl monomers like methyl methacrylate (MMA). Upon irradiation, they generate radicals that initiate polymerization. [, ]
Q9: Does this compound exhibit any catalytic activity?
A9: While this compound itself might not be a catalyst, certain derivatives have shown catalytic potential. For example, some this compound derivatives have been investigated for their ability to catalyze the oxidation of alcohols.
Q10: Does this compound have any known biological activity?
A10: Yes, this compound derivatives have exhibited various biological activities:
- Cytoprotective Activity: Certain this compound and isoflavanone derivatives demonstrate cytoprotective effects in vascular endothelial cells. The position and electronic nature of substituents on the this compound scaffold significantly influence their activity. []
- Immunosuppressive Activity: this compound oximes have shown potential as immunosuppressive agents, inhibiting T-cell proliferation with lower cytotoxicity than conventional immunosuppressants like cyclosporine A. []
- Anti-Helicobacter pylori Activity: Metronidazole–this compound derivatives display potent and selective activity against Helicobacter pylori, effectively inhibiting HPE-induced interleukin-8 production in gastric mucosal cells. []
- Cytotoxicity: Some this compound and diphenylethylene derivatives isolated from the orchid Arundina graminifolia exhibit significant cytotoxicity against several human tumor cell lines. []
Q11: How do structural modifications of this compound influence its biological activity?
A11: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold significantly impact its biological activity:
- Substituent Effects: The type, position, and electronic nature of substituents on the aromatic rings significantly influence activity. For instance, electron-withdrawing groups at specific positions may enhance certain activities. [, , ]
- Stereochemistry: The spatial arrangement of atoms around the chiral center in this compound derivatives can affect their interaction with biological targets, leading to variations in activity. []
Q12: Are there any natural products that contain the this compound scaffold?
A12: Yes, several natural products incorporate the this compound moiety within their structures. For instance, prenylated this compound derivatives have been isolated from the plant Deguelia longeracemosa, and some of these compounds show antimicrobial activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isobutyl-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349244.png)
![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)
![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)
![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349254.png)
![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)



![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)
![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)
![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)
![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)
![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)